molecular formula C23H24ClN5O2 B2466689 N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251633-15-4

N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

货号: B2466689
CAS 编号: 1251633-15-4
分子量: 437.93
InChI 键: OEIPHVMYHVEWHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with potential pharmacological applications, particularly in the field of neurology. Its unique molecular structure, which includes a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C23H24ClN5O2
  • Molecular Weight : 437.9 g/mol
  • CAS Number : 1251633-15-4

The biological activity of this compound is primarily attributed to its interaction with voltage-sensitive sodium channels and neurotransmitter receptors. Studies have indicated that compounds with similar structures exhibit varying degrees of binding affinity to these channels, which are crucial for modulating neuronal excitability and seizure activity .

Anticonvulsant Activity

Research has demonstrated that this compound shows significant anticonvulsant properties. In animal models, particularly using the maximal electroshock (MES) test, compounds in this class have exhibited protective effects against seizures. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the piperazine and pyrimidine rings influences the anticonvulsant efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their notable activities:

Compound NameStructureNotable Activity
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideSimilar piperazine structureAnticonvulsant activity observed in MES tests
N-(3-trifluoromethyl)anilide derivativesContains trifluoromethyl groupEnhanced anticonvulsant properties compared to chlorophenyl analogs
6-Methylpyrimidine derivativesVariation in substituents on pyrimidinePotentially different pharmacological profiles

These comparisons highlight the unique aspects of this compound, particularly its specific combination of functional groups that may influence its biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Anticonvulsant Screening : In a study involving twenty-two new derivatives, initial screening revealed that certain compounds demonstrated significant activity in preventing seizures induced by electrical stimulation (MES). The results indicated that modifications to the anilide moiety were crucial for enhancing anticonvulsant efficacy .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various receptors. These studies suggest that the compound may act as a moderate binder to neuronal voltage-sensitive sodium channels, which are essential for controlling neuronal excitability .
  • Pharmacological Profiles : The pharmacological profiles of related compounds indicate that while some exhibit strong anticonvulsant properties, others show limited activity. This variability underscores the importance of structural modifications in optimizing therapeutic effects .

科学研究应用

Anticancer Activity

Recent studies have indicated that N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant antiproliferative effects against various cancer cell lines. These include:

  • Lung cancer cells
  • Breast cancer cells
  • Colon cancer cells

The compound has shown the ability to inhibit growth and proliferation, suggesting its potential as a therapeutic agent in oncology .

Kinase Inhibition

Research suggests that this compound may act as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer. Specifically, this compound has demonstrated inhibitory activity against kinases such as:

  • FGFR1 (Fibroblast Growth Factor Receptor 1)
  • FLT3 (Fms-like tyrosine kinase 3)

These kinases are implicated in various malignancies, and inhibiting their activity could provide a novel approach to cancer treatment .

Neurological Applications

The piperazine component of the compound is associated with various neurological effects. Compounds containing piperazine rings have been explored for their potential in treating conditions such as:

  • Anxiety disorders
  • Schizophrenia

The presence of the piperazine moiety may facilitate interactions with neurotransmitter receptors, enhancing the compound's therapeutic profile in neuropharmacology .

The biological activity of this compound can be summarized as follows:

Activity TypeTarget/EffectReference
AntiproliferativeLung, breast, colon cancer cells
Kinase inhibitionFGFR1, FLT3
Neurological effectsPotential anxiolytic/schizophrenic

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.
  • Kinase Activity Assessment : Assays measuring kinase activity showed that this compound effectively inhibited FGFR1 and FLT3 pathways, underscoring its relevance in targeted cancer therapies.

化学反应分析

Etherification at the Pyrimidine Ring

The pyrimidine-4-yloxy group is introduced via nucleophilic aromatic substitution (NAS):

Reaction :

  • Pyrimidine chloride reacts with the hydroxyl group of 2-hydroxy-N-(3-chlorophenyl)acetamide in DMF with NaH as a base.

Key Data :

SubstrateBaseSolventProduct Purity (HPLC)
4-Chloro-6-methylpyrimidineNaHDMF98.5%

Hydrolysis of the Acetamide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, 6M):

  • Yields 3-chloroaniline and 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetic acid .

  • Rate : Complete hydrolysis after 6 h at 100°C .

Basic Hydrolysis (NaOH, 2M):

  • Produces sodium acetate derivative, confirmed by loss of –NH–CO– signal in IR .

Salt Formation with Hydrochloric Acid

The piperazine nitrogen protonates to form stable monohydrochloride salts:

Procedure :

  • Dissolve the free base in ethanol, treat with HCl gas, and precipitate with diethyl ether .

  • Melting Point : 199–201°C (monohydrochloride) .

  • 13C NMR : Shift in piperazine carbons (δ 51.3–54.8 ppm) confirms protonation .

Substitution at the Chlorophenyl Group

The 3-chlorophenyl group participates in Suzuki-Miyaura cross-coupling:

Reaction :

  • Replace chloride with aryl boronic acids using Pd(PPh3)4 catalyst .

Boronic AcidCatalystYield
4-MethoxyphenylPd(PPh3)465%

Oxidation of the Piperazine Moiety

The piperazine ring undergoes oxidation with KMnO4:

Product :

  • N-Oxide derivative, identified by a new singlet at δ 3.78 ppm (N–O) in 1H NMR .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition:

  • Major Degradation Pathway : Cleavage of the pyrimidine-ether bond (ΔH = 158 kJ/mol) .

属性

IUPAC Name

N-(3-chlorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-17-14-22(31-16-21(30)26-19-7-5-6-18(24)15-19)27-23(25-17)29-12-10-28(11-13-29)20-8-3-2-4-9-20/h2-9,14-15H,10-13,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPHVMYHVEWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。